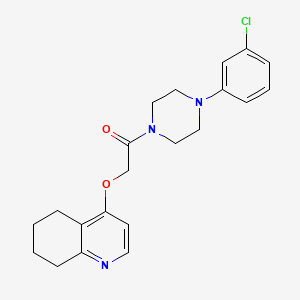

1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone

Description

This compound features a piperazine core substituted with a 3-chlorophenyl group at the 4-position, linked via an ethanone moiety to a 5,6,7,8-tetrahydroquinolin-4-yloxy group. The 3-chlorophenyl group enhances lipophilicity and may influence receptor binding selectivity, while the tetrahydroquinoline fragment could contribute to π-π stacking interactions with biological targets .

Properties

IUPAC Name |

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O2/c22-16-4-3-5-17(14-16)24-10-12-25(13-11-24)21(26)15-27-20-8-9-23-19-7-2-1-6-18(19)20/h3-5,8-9,14H,1-2,6-7,10-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCKJZWBXIWLRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC=CC(=C2C1)OCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article aims to summarize the biological activity of this compound based on current research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 400.89 g/mol. The structure features a piperazine ring substituted with a 3-chlorophenyl group and a tetrahydroquinoline moiety connected via an ether linkage.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 400.89 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit significant antidepressant-like effects in animal models. Studies have shown that these compounds can modulate serotonin and norepinephrine levels in the brain, suggesting a potential mechanism for their antidepressant activity .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's .

The biological activity of this compound can be attributed to several mechanisms:

- Serotonin Receptor Modulation : The piperazine moiety is known to interact with serotonin receptors, which may enhance mood and alleviate depressive symptoms.

- Inhibition of Tumor Growth : The compound may inhibit key signaling pathways involved in cell proliferation and survival in cancer cells.

- Antioxidant Activity : By scavenging free radicals and reducing oxidative stress, this compound may protect against neuronal damage.

Case Study 1: Antidepressant Activity

A study conducted on rodents demonstrated that administration of this compound resulted in reduced depressive-like behavior in forced swim tests. The results indicated a significant increase in serotonin levels post-treatment compared to control groups .

Case Study 2: Cancer Cell Line Studies

In vitro experiments using human breast cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment .

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to 1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone exhibit notable antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various microorganisms, including bacteria and fungi. The presence of electron-withdrawing groups has been linked to increased antimicrobial activity .

CNS Activity

The compound's structural features suggest potential central nervous system (CNS) activity. Piperazine derivatives are often explored for their anxiolytic and antidepressant properties. Research indicates that modifications in the piperazine structure can enhance binding affinity to serotonin receptors, which are crucial in the treatment of mood disorders .

Antidepressant and Anxiolytic Effects

Given its chemical structure, this compound may serve as a scaffold for developing new antidepressants or anxiolytics. Studies on related compounds have shown promising results in alleviating symptoms of depression and anxiety through modulation of neurotransmitter systems .

Cancer Treatment

There is growing interest in the application of piperazine-based compounds in oncology. Some derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting tumor growth. The dual functionality of the tetrahydroquinoline moiety may enhance these effects by targeting multiple pathways involved in cancer progression .

Case Studies

Chemical Reactions Analysis

Functionalization of the Tetrahydroquinoline Moiety

The tetrahydroquinoline component is synthesized via cyclization and Friedel-Crafts alkylation:

-

Cyclization : Bis(trifluoroacetoxy)iodobenzene (BTI)-mediated cyclization of methoxyamine derivatives in CH₂Cl₂ at 0°C forms the tetrahydroquinoline scaffold .

-

Friedel-Crafts Alkylation : Copper-catalyzed double alkylation with glycine amide derivatives generates fused tetrahydroquinoline systems .

Table 2: Key Reactions for Tetrahydroquinoline Functionalization

Coupling of Piperazine and Tetrahydroquinoline Subunits

The ethanone linker serves as a bridge between the piperazine and tetrahydroquinoline groups:

-

Nucleophilic Substitution : Reaction of 2-bromo-1-(4-(3-chlorophenyl)piperazin-1-yl)ethanone with 4-hydroxy-5,6,7,8-tetrahydroquinoline in the presence of NaH or K₂CO₃ yields the final product .

-

Optimization : Higher yields (≥85%) are achieved with excess 4-hydroxy-THQ and prolonged reaction times (24–48h) .

Table 3: Coupling Reaction Parameters

| Electrophile | Nucleophile | Base/Solvent | Temperature/Time | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo-1-(4-(3-Cl-Ph)piperazin-1-yl)ethanone | 4-Hydroxy-THQ | NaH, THF | 60°C, 24h | 82% |

Post-Synthetic Modifications

-

Reductive Amination : The ketone group undergoes reductive amination with primary amines (e.g., NH₃/MeOH, NaBH₃CN) to form secondary amines .

-

Oxidation : MCPBA or H₂O₂ oxidizes the tetrahydroquinoline ring to quinoline derivatives .

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between the target compound and analogues:

Key Structural and Functional Insights

Piperazine Substitution :

- The 3-chlorophenyl group on piperazine (common in the target compound and ) enhances selectivity for dopaminergic or serotonergic receptors compared to unsubstituted piperazines .

- Analogues with methylpiperazine (e.g., APEHQ in ) show reduced steric hindrance, favoring metal chelation for antifungal applications.

Ethanone Linker Modifications: Chloro-substitution (e.g., ) increases electrophilicity, making the compound reactive as a synthetic intermediate. Phenoxy or thienopyrimidine substituents (e.g., ) introduce bulkier groups that may enhance target binding affinity or solubility.

Heterocyclic Moieties: The tetrahydroquinoline group in the target compound provides partial saturation, improving metabolic stability compared to fully aromatic quinolines (e.g., ). Thieno[2,3-d]pyrimidine () and azo-quinoline () derivatives demonstrate divergent applications, from kinase inhibition to metal chelation.

Q & A

Basic Question: What are the optimal synthetic routes for 1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone, and how is its purity validated?

Methodological Answer:

Synthesis typically involves multi-step pathways:

- Step 1: Coupling of 3-chlorophenylpiperazine with a ketone intermediate via nucleophilic substitution.

- Step 2: Etherification of the tetrahydroquinoline moiety using Mitsunobu or Williamson ether synthesis under reflux (e.g., ethanol/DMF, 60–80°C) .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .

- Validation:

- Purity: HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold.

- Structural Confirmation:

- NMR: Compare proton environments (e.g., piperazine CH₂ at δ 2.5–3.5 ppm, aromatic protons at δ 6.8–7.4 ppm) .

- Mass Spectrometry: ESI-MS for molecular ion ([M+H]⁺) matching theoretical mass .

Basic Question: How do pH and temperature affect the stability of this compound, and what methods assess its degradation?

Methodological Answer:

- Experimental Design:

- pH Stability: Incubate compound in buffers (pH 1.2–8.0) at 37°C for 24–72 hours.

- Thermal Stability: Heat samples (25–60°C) and monitor degradation over time.

- Analytical Tools:

- HPLC: Quantify parent compound and degradation products (e.g., hydrolysis of the ether linkage) .

- TGA/DSC: Assess thermal decomposition profiles .

- Key Findings:

- Stability decreases under acidic conditions (pH < 3) due to protonation of the piperazine nitrogen, accelerating hydrolysis .

Advanced Question: What strategies are recommended to investigate its receptor-binding mechanisms and resolve contradictory affinity data?

Methodological Answer:

- Target Identification:

- Radioligand Binding Assays: Screen against serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors, given structural analogs' activity .

- Computational Docking: Use Schrödinger Suite or AutoDock to model interactions with receptor active sites (e.g., piperazine moiety in hydrophobic pockets) .

- Addressing Data Contradictions:

- Assay Variability: Standardize buffer ionic strength (e.g., 150 mM NaCl) and membrane preparation protocols.

- Orthogonal Validation: Cross-validate with functional assays (e.g., cAMP inhibition for GPCR activity) .

Advanced Question: How can structure-activity relationships (SAR) be explored to optimize pharmacological activity?

Methodological Answer:

- SAR Study Design:

- Analog Synthesis: Modify substituents (e.g., replace 3-chlorophenyl with 4-fluorophenyl; vary tetrahydroquinoline oxygenation) .

- Biological Testing: Compare IC₅₀ values in receptor-binding and functional assays.

- Key Parameters:

- Lipophilicity (logP): Adjust via substituents to enhance blood-brain barrier penetration (target logP ~2–3) .

- Steric Effects: Introduce bulky groups to improve selectivity (e.g., reduced off-target binding) .

Advanced Question: What pharmacokinetic properties should be prioritized in preclinical studies?

Methodological Answer:

- In Vivo/In Vitro Models:

- Metabolic Stability: Use liver microsomes (human/rat) to calculate intrinsic clearance (Clₜₙₜ).

- Plasma Protein Binding: Equilibrium dialysis to assess free fraction (% unbound) .

- Key Metrics:

- Oral Bioavailability: Conduct pharmacokinetic studies in rodents (dose: 10 mg/kg; plasma sampling via LC-MS/MS) .

- Half-Life (t₁/₂): Aim for >2 hours to support QD/BID dosing regimens.

Advanced Question: How can researchers resolve discrepancies in reported cytotoxicity data across cell lines?

Methodological Answer:

- Experimental Replication:

- Standardize cell culture conditions (e.g., passage number, serum concentration).

- Use multiple cell lines (e.g., HEK293, SH-SY5Y) to assess tissue-specific toxicity .

- Mechanistic Profiling:

- Apoptosis Assays: Annexin V/PI staining to distinguish necrotic vs. apoptotic pathways.

- ROS Detection: Flow cytometry with DCFH-DA probe to evaluate oxidative stress contributions .

Advanced Question: What computational methods predict off-target interactions and toxicity?

Methodological Answer:

- In Silico Tools:

- SwissADME: Predict ADME properties and rule-of-five violations.

- ProTox-II: Estimate hepatotoxicity and mutagenicity risks .

- Docking Studies:

- Screen against anti-targets (e.g., hERG channel for cardiotoxicity) using Glide or MOE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.